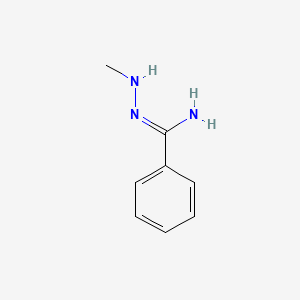
N'-(methylamino)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(methylamino)benzenecarboximidamide is an organic compound with the molecular formula C8H11N3 It is a derivative of benzenecarboximidamide, where a methylamino group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(methylamino)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: Benzenecarboximidamide and methylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Benzenecarboximidamide is dissolved in the solvent, and methylamine is slowly added to the solution. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or chromatography to obtain N’-(methylamino)benzenecarboximidamide in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(methylamino)benzenecarboximidamide may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(methylamino)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and other nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield N’-(methylamino)benzenecarboximidamide oxides.
- Reduction can produce various amine derivatives.
- Substitution reactions result in compounds where the methylamino group is replaced by other functional groups.
Scientific Research Applications
N’-(methylamino)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-(methylamino)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidamide: The parent compound without the methylamino group.
N-hydroxybenzenecarboximidamide: A derivative with a hydroxy group attached to the nitrogen atom.
N-methylbenzenecarboximidamide: A similar compound with a methyl group instead of a methylamino group.
Uniqueness
N’-(methylamino)benzenecarboximidamide is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N'-(methylamino)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3/c1-10-11-8(9)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11) |
InChI Key |
JSCGQDBHQIGLDY-UHFFFAOYSA-N |
Isomeric SMILES |
CN/N=C(/C1=CC=CC=C1)\N |
Canonical SMILES |
CNN=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















